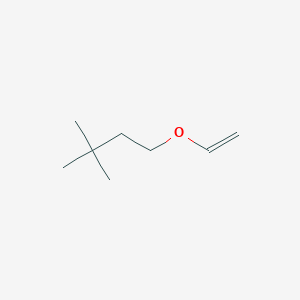

3,3-Dimethyl-1-vinyloxybutane

描述

Structural Classification and Nomenclature within Vinyloxyalkanes

3,3-Dimethyl-1-vinyloxybutane, systematically named 1-(vinyloxy)-3,3-dimethylbutane according to IUPAC nomenclature, belongs to the vinyloxyalkane class of compounds. pressbooks.pubiupac.orgpages.devsiyavula.com These are a subset of enol ethers, characterized by a vinyl group (CH₂=CH-) attached to an oxygen atom, which is in turn bonded to an alkyl group. thieme-connect.de In this specific molecule, the alkyl group is a 3,3-dimethylbutyl (or neopentyl) moiety.

The structure consists of three key components:

The Vinyl Group: This unsaturated group is highly reactive and is the primary site for polymerization and other addition reactions. researchgate.net

The Ether Linkage: The oxygen atom links the vinyl group to the alkyl chain and, being electron-donating, it activates the double bond, making it particularly susceptible to electrophilic attack. nih.govnii.ac.jp

The 3,3-Dimethylbutyl Group: This bulky, sterically demanding alkyl chain significantly influences the molecule's physical properties and reactivity.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₆O |

| IUPAC Name | 1-(vinyloxy)-3,3-dimethylbutane |

| Molecular Weight | 128.21 g/mol |

Significance of Vinyl Ethers with Bulky Alkyl Moieties in Contemporary Polymer Science and Organic Synthesis

Vinyl ethers containing bulky alkyl groups, such as isobutyl vinyl ether and tert-butyl vinyl ether, are of considerable importance in modern chemistry for several reasons. nih.govresearchgate.net

In Polymer Science: The primary application of these monomers is in cationic polymerization. nii.ac.jp The electron-rich double bond readily initiates polymerization in the presence of an acid catalyst. nih.gov The presence of a bulky alkyl side-chain is critical for several reasons:

Controlled/Living Polymerization: Bulky groups can sterically hinder chain-transfer reactions, which are common side reactions that terminate polymer growth. acs.org This leads to a "living" polymerization process, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions. acs.orgresearchgate.net

Stereocontrol: The steric hindrance provided by the bulky substituent can direct the orientation of incoming monomers during polymerization. nih.govresearchgate.net This has enabled the synthesis of highly stereoregular, specifically isotactic, poly(vinyl ethers). nih.govacs.orgsemanticscholar.org These materials, where the side chains are all oriented in the same direction, can exhibit enhanced properties like crystallinity and higher melting temperatures compared to their atactic (randomly oriented) counterparts. researchgate.netresearchgate.net

Tailored Polymer Properties: The nature of the alkyl group directly influences the physical properties of the resulting polymer, such as thermal stability, solubility, and viscoelasticity. researchgate.netmdpi.com Polymers with bulky side chains can exhibit unique solution behaviors and are used as adhesives, coatings, and specialty elastomers. researchgate.netcamachem.com

In Organic Synthesis: Vinyl ethers are versatile building blocks. researchgate.netacademie-sciences.fr The vinyl ether functional group can be readily hydrolyzed to form aldehydes, making them useful as protected aldehyde synthons. They also participate in a variety of carbon-carbon bond-forming reactions, including:

Cycloaddition Reactions: They are effective dienophiles in Diels-Alder reactions. researchgate.netacademie-sciences.fr

Claisen Rearrangement: This reaction allows for the stereoselective formation of new carbon-carbon bonds. academie-sciences.fr

The bulky alkyl group can play a crucial role in these reactions by influencing the stereochemical outcome, leading to the preferential formation of one stereoisomer over another.

Research Gaps and Motivations for Comprehensive Study of this compound

Despite the broad utility of bulky vinyl ethers, a significant research gap exists specifically for this compound. There is a notable lack of published data concerning its synthesis, purification, and detailed characterization. academie-sciences.fr

The primary motivations for a dedicated study of this compound are:

Unexplored Polymerization Behavior: The cationic polymerization of this compound has not been documented. Key questions remain about its reactivity, the degree of control achievable during polymerization, and the potential for stereospecificity.

Unique Steric Profile: The 3,3-dimethylbutyl group offers a distinct steric environment compared to the more commonly studied isobutyl or tert-butyl groups. researchgate.netscispace.com While bulky, the neopentyl-like structure places the steric bulk further from the reactive vinyl ether moiety, which could lead to a unique balance of reactivity and stereocontrol.

Novel Polymer Properties: The resulting polymer, poly(this compound), is expected to have properties that differ from other poly(vinyl ethers). The bulky, non-polar side chain could impart high thermal stability, specific solubility characteristics, and unique mechanical properties. A comprehensive investigation is necessary to synthesize this novel polymer and evaluate its potential for advanced material applications.

Exploring the synthesis and polymerization of this compound would broaden the family of available vinyl ether monomers and could lead to new polymers with tailored and potentially superior properties. d-nb.info

Structure

2D Structure

属性

CAS 编号 |

13884-68-9 |

|---|---|

分子式 |

C8H16O |

分子量 |

128.21 g/mol |

IUPAC 名称 |

1-ethenoxy-3,3-dimethylbutane |

InChI |

InChI=1S/C8H16O/c1-5-9-7-6-8(2,3)4/h5H,1,6-7H2,2-4H3 |

InChI 键 |

QGDLULGKJPWYHE-UHFFFAOYSA-N |

规范 SMILES |

CC(C)(C)CCOC=C |

产品来源 |

United States |

Precision Synthesis and Characterization of 3,3 Dimethyl 1 Vinyloxybutane

De Novo Synthetic Routes to 3,3-Dimethyl-1-vinyloxybutane

The creation of the vinyloxy functional group attached to the 3,3-dimethylbutyl moiety can be achieved through several established synthetic methodologies. These routes offer varying degrees of efficiency, atom economy, and control over the reaction conditions.

Direct vinyloxylation, often referred to as the Reppe vinylation, involves the reaction of an alcohol with acetylene (B1199291) gas under basic conditions. This method can be applied to the synthesis of this compound by reacting its precursor, 3,3-dimethyl-1-butanol (B44104), with acetylene.

The reaction is typically catalyzed by a strong base, such as potassium hydroxide (B78521) or other alkali metal hydroxides. The process involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks the acetylene molecule. A proton transfer completes the synthesis. The reaction is often carried out under pressure and at elevated temperatures to ensure the solubility of acetylene gas and to drive the reaction to completion. A similar method is used for preparing tert-butyl vinyl ether, where tert-butyl alcohol is reacted with acetylene in the presence of potassium hydroxide. google.com

Reaction Scheme: (CH₃)₃CCH₂CH₂OH + HC≡CH --(KOH)--> (CH₃)₃CCH₂CH₂OCH=CH₂

This route provides a direct and atom-economical pathway to the desired vinyl ether, utilizing readily available starting materials.

Transvinylation is an alternative method that avoids the use of acetylene gas, which can be hazardous to handle. This process involves the transfer of a vinyl group from a donor molecule, such as vinyl acetate (B1210297) or another vinyl ether (e.g., ethyl vinyl ether), to the alcohol substrate, 3,3-dimethyl-1-butanol.

These reactions are typically catalyzed by transition metal complexes, most commonly those based on palladium, iridium, or ruthenium. The mechanism generally involves the coordination of the catalyst to the vinyl donor, followed by nucleophilic attack from the alcohol. The equilibrium can be driven towards the product by using an excess of the starting alcohol or by removing the byproduct (e.g., acetaldehyde (B116499) or acetic acid) as it is formed. Palladium acetate combined with suitable ligands is a common catalytic system for such transformations. nih.gov

Reaction Scheme (using vinyl acetate): (CH₃)₃CCH₂CH₂OH + CH₃COOCH=CH₂ --(Catalyst)--> (CH₃)₃CCH₂CH₂OCH=CH₂ + CH₃COOH

This method offers milder reaction conditions compared to direct vinyloxylation and can be more suitable for sensitive substrates.

While this compound does not possess a stereocenter that would require enantioselective synthesis, the geometry of the double bond (E/Z isomerism) can be a factor in substituted vinyl ethers. Modern synthetic chemistry has seen the development of catalytic systems that can provide high stereoselectivity in the formation of enol ethers. rsc.org

For instance, the use of vinylbenziodoxolone (VBX) reagents in palladium-catalyzed cross-couplings allows for the stereoselective synthesis of Z-enol ethers under mild conditions. rsc.orgresearchgate.net While not explicitly reported for this compound, such advanced catalytic methods represent the forefront of vinyl ether synthesis, offering precise control over molecular geometry. These reactions often proceed at room temperature and tolerate a wide range of functional groups, demonstrating a significant advantage over classical methods. researchgate.net

Spectroscopic Identification and Purity Assessment of this compound

The unambiguous identification of this compound and the assessment of its purity rely on a combination of modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are primary tools for this purpose.

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted spectra for this compound would show characteristic signals for both the 3,3-dimethylbutyl group and the vinyloxy moiety.

¹H NMR: The proton NMR spectrum is expected to display a distinct set of signals. The nine protons of the tert-butyl group would appear as a sharp singlet. The two methylene (B1212753) groups would present as two distinct multiplets, likely triplets, due to coupling with each other. The three protons of the vinyloxy group (-OCH=CH₂) form a characteristic AMX spin system, resulting in three distinct signals: one for the O-CH= proton (dd) and two for the terminal =CH₂ protons (dd), one cis and one trans to the O-CH= proton.

¹³C NMR: The carbon NMR spectrum would show six unique carbon signals, corresponding to each chemically distinct carbon atom in the molecule. The signals for the tert-butyl group (quaternary and methyl carbons), the two methylene carbons, and the two sp² hybridized carbons of the vinyl group would appear at characteristic chemical shifts.

Interactive Table: Predicted NMR Data for this compound

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted δ (ppm) | Assignment | Predicted δ (ppm) |

| (CH₃)₃C- | ~0.95 (s, 9H) | (CH₃)₃C - | ~30 |

| (CH₃ )₃C- | ~29 | ||

| -C-CH₂-CH₂-O- | ~1.60 (t, 2H) | -C-C H₂-CH₂-O- | ~43 |

| -CH₂-CH₂-O- | ~3.75 (t, 2H) | -CH₂-C H₂-O- | ~65 |

| -O-CH=CH₂ | ~6.45 (dd, 1H) | -O-C H=CH₂ | ~151 |

| -O-CH=CH₂ (cis-H) | ~4.00 (dd, 1H) | -O-CH=C H₂ | ~87 |

| -O-CH=CH₂ (trans-H) | ~4.20 (dd, 1H) |

Note: Predicted chemical shifts (δ) are relative to TMS and may vary based on solvent and experimental conditions. s = singlet, t = triplet, dd = doublet of doublets.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent peaks would include:

C-H stretching: Strong absorptions around 2870-2960 cm⁻¹ corresponding to the sp³ C-H bonds of the alkyl chain and slightly above 3000 cm⁻¹ for the sp² C-H bonds of the vinyl group.

C=C stretching: A distinct, medium-intensity peak in the region of 1610-1640 cm⁻¹ is characteristic of the carbon-carbon double bond in the vinyl group.

C-O-C stretching: A very strong and prominent band between 1100-1200 cm⁻¹ is indicative of the asymmetric C-O-C stretch, a hallmark feature for ethers. spectroscopyonline.comdocbrown.info

=C-H bending: Out-of-plane bending vibrations for the terminal vinyl group typically appear as strong bands in the 910-990 cm⁻¹ region.

The absence of a broad absorption band around 3200-3600 cm⁻¹ would confirm the complete conversion of the 3,3-dimethyl-1-butanol starting material, as this region is characteristic of the O-H stretch of alcohols.

Interactive Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| sp² C-H Stretch | ~3020-3100 | Medium |

| sp³ C-H Stretch | ~2870-2960 | Strong |

| C=C Stretch | ~1610-1640 | Medium |

| C-O-C Asymmetric Stretch | ~1100-1200 | Strong |

| =C-H Out-of-Plane Bend | ~910-990 | Strong |

Mass Spectrometry for Molecular Mass Verification

Mass spectrometry is a critical analytical technique used to confirm the identity of a synthesized compound by measuring its mass-to-charge ratio (m/z). For this compound (C₈H₁₆O), the molecular weight is approximately 128.17 g/mol . In mass spectrometry, this would be observed as the molecular ion peak [M]⁺ at an m/z value of 128.

When a molecule passes through the mass spectrometer, it is ionized, typically by electron impact (EI), which knocks off an electron to form a positive ion called the molecular ion. chemguide.co.uk This molecular ion is often energetically unstable and can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is predictable and serves as a "fingerprint" for the compound's molecular structure.

The fragmentation of ethers is characterized by specific cleavage patterns. A predominant fragmentation mode for ethers is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. miamioh.edu For this compound, two primary α-cleavage pathways are expected:

Cleavage of the bond between the first and second carbon of the butyl group, leading to the loss of a stable tert-butyl radical (•C(CH₃)₃). This is often a highly favorable fragmentation pathway due to the stability of the tertiary carbocation formed. libretexts.org

Cleavage adjacent to the vinyl group.

The resulting fragments are detected, and their m/z values are plotted against their relative abundance to generate a mass spectrum. The most abundant fragment ion forms the 'base peak' in the spectrum. docbrown.info The verification of the molecular mass is achieved by identifying the molecular ion peak [M]⁺, while the fragmentation pattern provides corroborating evidence for the proposed structure.

| m/z Value | Proposed Ion Fragment | Interpretation |

|---|---|---|

| 128 | [CH₂(CH)O(CH₂)C(CH₃)₃]⁺ | Molecular Ion ([M]⁺) |

| 71 | [CH₂(CH)O(CH₂)]⁺ | Loss of a tert-butyl radical (•C(CH₃)₃) via α-cleavage |

| 57 | [C(CH₃)₃]⁺ | tert-Butyl cation, a very stable and common fragment |

| 43 | [C₃H₇]⁺ or [CH₂(CH)O]⁺ | Isopropyl cation or fragment from the vinyloxy group |

Chromatographic Techniques for Purity Determination (GC)

Gas Chromatography (GC) is a premier analytical technique for assessing the purity of volatile and thermally stable compounds like this compound. tricliniclabs.com The method separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. tricliniclabs.comgreyhoundchrom.com

In a typical GC analysis for purity determination, a small, vaporized sample is injected into the instrument. An inert carrier gas, such as helium or nitrogen, transports the sample through the heated column. azom.com Compounds with higher volatility and weaker interactions with the stationary phase travel through the column faster and are detected first (shorter retention time). greyhoundchrom.com Conversely, less volatile compounds or those with stronger interactions with the stationary phase are retained longer.

The purity of the synthesized this compound is determined by analyzing the resulting chromatogram. A perfectly pure sample would ideally produce a single, sharp peak. libretexts.org The presence of impurities, such as unreacted starting alcohol (3,3-Dimethyl-1-butanol) or side products, would appear as additional peaks at different retention times. The percentage purity is calculated by integrating the area under each peak; the area of the main product peak relative to the total area of all peaks gives the purity of the sample. For many commercial chemical products, a purity of ≥97% as determined by GC is common. sigmaaldrich.com

The selection of appropriate GC parameters is crucial for achieving a good separation and accurate purity assessment.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column Type | Capillary Column (e.g., Rxi-1301Sil MS, SPB-1) | Provides high-resolution separation of volatile compounds. stenutz.eurestek.com |

| Stationary Phase | Non-polar (e.g., polydimethylsiloxane) or mid-polar | Selected based on the polarity of the analyte ("like dissolves like"). greyhoundchrom.com |

| Injector Temperature | 200 - 250 °C | Ensures rapid and complete vaporization of the sample. researchgate.net |

| Oven Temperature Program | Initial temp 50°C, ramp at 10°C/min to 250°C | Separates compounds with a range of boiling points. researchgate.net |

| Carrier Gas | Helium or Nitrogen | Acts as the mobile phase to carry the sample through the column. azom.com |

| Detector | Flame Ionization Detector (FID) | Highly sensitive to organic compounds, providing a robust signal for quantification. |

Elucidation of Polymerization Mechanisms and Macromolecular Architecture of Poly 3,3 Dimethyl 1 Vinyloxybutane

Cationic Polymerization of 3,3-Dimethyl-1-vinyloxybutane

Cationic polymerization is the principal method for synthesizing polymers from vinyl ethers. nih.gov This chain-growth polymerization process is characterized by a propagating species with a positive charge, specifically a carbocation. nih.gov Vinyl ethers, including this compound, are particularly susceptible to this type of polymerization due to the electron-donating nature of the alkoxy group (-OR). This group effectively stabilizes the adjacent carbocationic center through resonance, facilitating the propagation step. nih.gov The reaction typically involves initiation, propagation, and termination steps, with the potential for chain transfer. nih.gov The high reactivity of the carbocationic intermediates necessitates careful control over reaction conditions, such as temperature and purity of reagents, to achieve well-defined polymers. nih.govacs.org

The initiation of cationic polymerization requires the generation of a carbocation from the monomer. This is typically achieved using a combination of an initiator and a co-initiator, often a Lewis acid.

Lewis acids are the most common co-initiators for the cationic polymerization of vinyl ethers. nih.govspsj.or.jp They activate the polymerization by reacting with a proton source (initiator), such as adventitious water or a deliberately added protogen (e.g., an HCl-adduct of the vinyl ether), to generate a strong protonic acid that protonates the vinyl monomer. spsj.or.jp

Boron Trifluoride Etherate (BF₃OEt₂) : This is a classic and effective catalyst for vinyl ether polymerization. acs.org Polymerizations initiated with BF₃·OEt₂, particularly at low temperatures like -78 °C, are known to produce stereoregular polymers. For instance, the polymerization of benzyl (B1604629) vinyl ether with this initiator yielded highly isotactic polymers. acs.org The isotacticity is influenced by reaction temperature and monomer concentration, with lower temperatures favoring more regular structures. acs.org

Tin (IV) Chloride (SnCl₄) : SnCl₄ is a versatile and powerful Lewis acid used to achieve controlled or "living" polymerizations of vinyl ethers, often resulting in polymers with narrow molecular weight distributions (M /M ~ 1.1). spsj.or.jpresearchgate.net Its effectiveness can be tuned by temperature and the use of additives. spsj.or.jpnih.gov For instance, SnCl₄ has been shown to induce living polymerization of isobutyl vinyl ether in toluene (B28343) at -30°C even without external additives, a phenomenon attributed to the monomer itself stabilizing the carbocation and the Lewis acid. researchgate.net

Iron (III) Chloride (FeCl₃) : FeCl₃ is another strong Lewis acid capable of initiating rapid polymerization of vinyl ethers. spsj.or.jp However, compared to systems like SnCl₄, initiators such as FeCl₃ often lead to polymers with less control over molecular weight and broader molecular weight distributions, especially at temperatures above -78 °C. spsj.or.jp

Below is a table summarizing the typical effects of these Lewis acids on the polymerization of isobutyl vinyl ether (IBVE), a structural analog of this compound.

| Lewis Acid | Typical Conditions | Polymer Characteristics (for IBVE) |

| BF₃OEt₂ | Toluene, -78 °C | Can produce highly isotactic polymers. acs.org |

| SnCl₄ | Toluene, -30 °C to -78 °C | Induces living polymerization; narrow MWD (M /M < 1.1). spsj.or.jp |

| FeCl₃ | Toluene, -78 °C | Can yield polymers with relatively narrow MWD at low temperatures. spsj.or.jp |

External stimuli like light or radiation can also be used to initiate cationic polymerization, offering excellent spatial and temporal control over the process. nih.govcornell.edu

Photoinitiated polymerization involves a photoinitiator that generates reactive cationic species upon exposure to light, typically UV or visible light. researchgate.netresearchgate.net One established method for vinyl ethers involves the use of substituted vinyl halides in conjunction with a Lewis acid such as zinc iodide (ZnI₂). researchgate.netresearchgate.net Upon irradiation, the vinyl halide undergoes homolysis, and subsequent reactions involving the monomer and the Lewis acid lead to the formation of an initiating cation. researchgate.net This approach has been successfully applied to polymerize monomers like isobutyl vinyl ether. researchgate.netresearchgate.net

Radiation-initiated polymerization utilizes high-energy radiation, such as electron beams, to generate initiating species. cmu.edu In the context of vinyl ethers, the mechanism can involve the induced decomposition of onium salts by free radicals generated by the radiation. cmu.edu Alternatively, radicals formed can add to the vinyl ether monomer, creating an electron-donor radical which is then oxidized to a cation, thereby initiating the cationic polymerization. cmu.edu

The mechanism of cationic polymerization dictates the final structure and properties of the polymer.

Chain propagation is the step where the polymer chain grows. It proceeds via the successive addition of monomer molecules to the active carbocationic end of the growing chain. nih.gov For vinyl ethers, this active center is an oxocarbenium ion, which is stabilized by resonance with the adjacent ether oxygen atom. This stabilization makes the propagation step highly favorable. nih.gov

Chain termination reactions irreversibly destroy the active center, ending the growth of a polymer chain. nih.gov Common termination pathways for vinyl ethers include:

Proton Transfer : A proton is transferred from the growing chain end (typically from the carbon adjacent to the oxocarbenium ion) to a base, which can be the monomer, the counterion, or the solvent. This results in a polymer chain with a terminal double bond and regenerates the acidic species that can initiate a new chain. nih.gov

Combination with Counterion : The propagating cation combines directly with the counterion (or a fragment of it). If the counterion is nucleophilic, this can be a significant termination pathway. nih.gov

Carbocationic rearrangements, such as hydride (1,2-H) or alkyl (1,2-R) shifts, are common in organic chemistry, driven by the formation of a more stable carbocation. libretexts.orglibretexts.org For example, the acid-catalyzed addition of HCl to 3,3-dimethyl-1-butene (B1661986) results in a rearranged product. libretexts.org This occurs because the initially formed secondary carbocation rearranges via a methyl shift to a more stable tertiary carbocation before the chloride ion attacks. libretexts.orglibretexts.org

In the cationic polymerization of this compound, the propagating species is a secondary carbocation. However, it is adjacent to an ether oxygen, forming a resonance-stabilized oxocarbenium ion. This resonance stabilization is very significant, making the oxocarbenium ion much more stable than a typical secondary or even tertiary alkyl carbocation. Because the propagating cation is already highly stabilized, rearrangements of the carbocationic center during the propagation step are generally not expected to occur. The polymerization is expected to proceed exclusively through the vinyl group, preserving the neopentyl structure of the side chain and leading to a well-defined polymer microstructure without backbone isomerization.

In cationic polymerization, the negatively charged counterion (derived from the Lewis acid co-initiator, e.g., SnCl₅⁻) remains in close proximity to the positively charged propagating chain end, forming an ion pair. scispace.com The nature of this counterion plays a critical role in controlling the polymerization process and the resulting polymer architecture. scispace.comresearchgate.net

The tightness of the ion pair, which is influenced by the size, shape, and charge distribution of the counterion, is a key factor. scispace.com A tight ion pair can sterically hinder the approach of the monomer to the active center. This steric guidance can lead to stereospecific polymerization, favoring the formation of isotactic polymers where the bulky side chains are all on the same side of the polymer backbone. scispace.com

Studies on the polymerization of isobutyl vinyl ether with various triphenylmethyl salt initiators have shown a clear correlation between the counteranion size and the stereostructure of the resulting polymer. scispace.com Generally, a tighter ion pair, which can be achieved with certain counterions, favors isotactic placement. scispace.com The stability of the ion pair also dictates the balance between propagation and termination/chain transfer reactions. Large, non-nucleophilic, and weakly coordinating counterions are essential for minimizing termination and achieving a living or controlled polymerization, where all chains grow at a similar rate. researchgate.net

The table below illustrates the observed effect of counteranion radius on the isotacticity (measured as the fraction of meso dyads, Pm) of poly(isobutyl vinyl ether).

| Initiator / Counteranion | Counteranion Radius (Å) (Approx.) | Isotactic Dyad Fraction (Pm) |

| Ph₃C⁺BF₄⁻ | 2.3 | ~0.65 |

| Ph₃C⁺BCl₄⁻ | 3.5 | ~0.75 |

| Ph₃C⁺GaCl₄⁻ | 3.6 | ~0.72 |

| Ph₃C⁺InCl₄⁻ | 3.8 | ~0.68 |

| Ph₃C⁺SnCl₅⁻ | 3.9 | ~0.78 |

| Data adapted from studies on isobutyl vinyl ether polymerization, illustrating the complex, non-linear relationship between counterion size and polymer stereostructure. scispace.com |

Detailed Mechanistic Investigations of Chain Propagation and Termination

Kinetic Rate Law Determination for Propagation and Termination

The determination of the kinetic rate laws for the propagation and termination steps in the cationic polymerization of this compound is crucial for understanding and controlling the polymerization process. While specific kinetic parameters for this particular monomer are not extensively documented in publicly available literature, the general principles of cationic polymerization of vinyl ethers provide a framework for its kinetic behavior.

The rate of propagation (R_p) in cationic polymerization is typically first order with respect to both the monomer concentration ([M]) and the concentration of the growing polymer chains ([P+]):

R_p = k_p[M][P+]

where k_p is the propagation rate constant. This relationship signifies that the rate of polymer chain growth is directly proportional to the availability of both monomer units and active cationic centers.

R_tr,M = k_tr,M[M][P+]

where k_tr,M is the rate constant for chain transfer to the monomer. The ratio of the propagation rate constant to the termination rate constant (k_p/k_t) is a critical parameter that influences the achievable molecular weight of the polymer. A high k_p/k_t ratio is desirable for obtaining high molecular weight polymers.

Controlled/Living Polymerization Strategies for Poly(this compound)

Controlled/living polymerization techniques offer precise control over the molecular weight, molecular weight distribution (polydispersity), and architecture of polymers. For vinyl ethers like this compound, living cationic polymerization is the most relevant approach. This method suppresses or eliminates termination and chain transfer reactions, allowing the polymer chains to grow at a constant rate as long as the monomer is available.

Several strategies have been developed to achieve living cationic polymerization of vinyl ethers, which are applicable to this compound. These often involve the use of specific initiating systems that generate a stabilized carbocationic propagating species. A common approach is the use of a weak Lewis acid in conjunction with an initiator and a nucleophilic additive. The additive reversibly complexes with the propagating carbocation, shifting the equilibrium from a highly reactive, free carbocation to a less reactive, dormant species. This dynamic equilibrium reduces the concentration of active species at any given time, thereby minimizing side reactions.

Examples of initiating systems for living cationic polymerization of alkyl vinyl ethers include:

HI/I2 and HI/ZnI2: These systems generate a stabilized carbocationic species that undergoes rapid and reversible exchange with the iodide counter-ion.

Lewis acids (e.g., SnCl4, TiCl4) with added bases (e.g., ethers, esters): The added base acts as a nucleophile to reversibly cap the growing chain end.

The success of these strategies in producing well-defined poly(this compound) with predictable molecular weights and low polydispersity (typically below 1.2) is a testament to the advancements in controlled polymerization.

Microfluidic Reactor Implementation for Process Regulation

Microfluidic reactors have emerged as powerful tools for the precise control of polymerization reactions. Their high surface-area-to-volume ratio allows for excellent heat and mass transfer, which is particularly beneficial for the often fast and exothermic cationic polymerization of vinyl ethers. The implementation of microfluidic reactors for the polymerization of this compound can offer several advantages for process regulation:

Enhanced Heat Management: The efficient heat dissipation in microreactors prevents the formation of hot spots, which can lead to uncontrolled polymerization and broadened molecular weight distributions.

Precise Control over Reaction Time: The well-defined flow patterns in microchannels allow for precise control over the residence time, enabling the synthesis of polymers with targeted molecular weights.

Rapid Mixing: The small diffusion distances in microreactors ensure rapid and efficient mixing of reactants, leading to more uniform initiation and propagation.

Process Automation and Optimization: Microfluidic platforms can be readily automated for high-throughput screening of reaction conditions, facilitating the rapid optimization of the polymerization process.

While specific studies on the microfluidic synthesis of poly(this compound) are not widely reported, the successful application of this technology to other cationic polymerizations suggests its significant potential for achieving superior control over the synthesis of this polymer.

Modulating Polymerization in Heterogeneous Media (e.g., Aqueous Dispersions, Emulsions)

Performing the cationic polymerization of hydrophobic monomers like this compound in heterogeneous media, such as aqueous dispersions or emulsions, presents both challenges and opportunities. Traditionally, cationic polymerization is highly sensitive to water, which can act as a termination agent. However, recent advancements have led to the development of water-tolerant initiating systems, enabling cationic polymerization in aqueous media. digitellinc.com

Modulating the polymerization of this compound in such systems can be achieved by carefully controlling the formulation and reaction conditions:

Surfactant Choice and Concentration: The type and concentration of the surfactant used to stabilize the monomer droplets or polymer particles play a crucial role in determining the polymerization locus (i.e., whether it occurs in the monomer droplets, at the particle surface, or in the aqueous phase) and the final particle morphology.

pH and Ionic Strength of the Aqueous Phase: These parameters can affect the stability of the dispersion/emulsion and the activity of the cationic propagating species.

Successful polymerization in aqueous dispersions can lead to the formation of stable latexes of poly(this compound), which can be advantageous for applications where the polymer is needed in a waterborne form, such as in coatings and adhesives. Research on the cationic polymerization of other alkyl vinyl ethers in aqueous media has demonstrated the feasibility of this approach, paving the way for its application to this compound. digitellinc.com

Copolymerization Behavior of this compound

The copolymerization of this compound with other monomers allows for the synthesis of materials with tailored properties that combine the characteristics of both monomers. Due to its electron-rich double bond, this compound readily undergoes cationic copolymerization with a variety of comonomers.

Synthesis and Characterization of Copolymers with Diverse Monomers

While specific studies on the copolymerization of this compound are limited, its behavior can be inferred from the well-established copolymerization of other alkyl vinyl ethers. Cationic copolymerization of alkyl vinyl ethers has been successfully performed with a range of comonomers, including other vinyl ethers, styrenic monomers, and some vinyl esters.

For instance, the copolymerization of a bulky vinyl ether like tert-butyl vinyl ether with a less bulky vinyl ether would result in a random copolymer whose glass transition temperature and other physical properties are intermediate between those of the corresponding homopolymers. The synthesis of such copolymers is typically carried out using the same initiating systems as for homopolymerization, with the final copolymer composition being dependent on the feed ratio of the monomers and their respective reactivity ratios.

Characterization of the resulting copolymers involves a combination of techniques to determine their composition, microstructure, and molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the copolymer composition by integrating the signals corresponding to each monomer unit. Gel Permeation Chromatography (GPC) is used to measure the molecular weight and polydispersity of the copolymer.

Determination of Reactivity Ratios and Sequence Distribution

The reactivity ratios, r1 and r2, are critical parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. For the copolymerization of monomer 1 (M1) and monomer 2 (M2), the reactivity ratios are defined as:

r1 = k11 / k12

r2 = k22 / k21

where k11 and k22 are the rate constants for the addition of the same monomer, and k12 and k21 are the rate constants for the addition of the other monomer.

The values of the reactivity ratios determine the sequence distribution of the monomer units along the copolymer chain.

If r1 > 1 and r2 < 1 (or vice versa), one monomer is more reactive than the other, leading to a tendency for block-like sequences of the more reactive monomer.

If r1 ≈ r2 ≈ 1 , the copolymerization is close to ideal, resulting in a random distribution of monomer units.

If r1 ≈ r2 ≈ 0 , there is a strong tendency for alternation of the monomer units.

As there is no specific data available for this compound, the copolymerization of the structurally similar tert-butyl vinyl ether (M1) with ethyl vinyl ether (M2) can be considered as an illustrative example. The reactivity ratios for this system would need to be experimentally determined by conducting a series of copolymerizations with varying monomer feed ratios and analyzing the resulting copolymer compositions.

A hypothetical data table for such a determination is presented below. The data would be obtained by polymerizing mixtures of tert-butyl vinyl ether and ethyl vinyl ether and analyzing the initial copolymer composition using NMR spectroscopy.

Table 1: Hypothetical Data for the Determination of Reactivity Ratios for the Copolymerization of tert-Butyl Vinyl Ether (M1) and Ethyl Vinyl Ether (M2)

| Experiment | Mole Fraction of M1 in Feed (f1) | Mole Fraction of M2 in Feed (f2) | Mole Fraction of M1 in Copolymer (F1) | Mole Fraction of M2 in Copolymer (F2) |

| 1 | 0.1 | 0.9 | 0.15 | 0.85 |

| 2 | 0.3 | 0.7 | 0.38 | 0.62 |

| 3 | 0.5 | 0.5 | 0.55 | 0.45 |

| 4 | 0.7 | 0.5 | 0.72 | 0.28 |

| 5 | 0.9 | 0.1 | 0.91 | 0.09 |

Using methods such as the Fineman-Ross or Kelen-Tüdős methods, these data could be used to calculate the reactivity ratios. For bulky vinyl ethers copolymerizing with less bulky ones, it is often observed that the bulkier monomer is slightly less reactive, which would translate to r1 < 1 and r2 > 1. This would result in a copolymer with a more random to slightly blocky structure, depending on the specific values of the reactivity ratios. The sequence distribution can be further analyzed using statistical models based on the determined reactivity ratios.

Molecular Weight Control and Distribution Analysis

The ability to control the molecular weight and its distribution is critical in determining the physical and mechanical properties of the resulting polymer. For poly(vinyl ethers), living cationic polymerization techniques are instrumental in achieving this control.

The control of molecular weight in the cationic polymerization of vinyl ethers is typically achieved by manipulating the ratio of monomer to initiator concentration ([M]/[I]). In a living polymerization, where chain termination and transfer reactions are suppressed, the number-average degree of polymerization (DPn) is directly proportional to the [M]/[I] ratio and the monomer conversion. Therefore, by carefully controlling the stoichiometry of the reactants, a target molecular weight can be achieved.

Several factors are crucial for maintaining the "living" character of the polymerization and ensuring predictable molecular weights:

Initiator System: The choice of initiator and co-initiator (Lewis acid) is critical. Systems like HCl/ZnCl₂ or triflic acid have been used for the polymerization of other vinyl ethers to achieve controlled polymerization.

Temperature: Cationic polymerizations are often conducted at low temperatures (e.g., -78 °C to 0 °C) to minimize chain transfer reactions, which can lead to a loss of control over molecular weight and a broadening of the molecular weight distribution.

Solvent: The polarity of the solvent can influence the stability of the propagating carbocation and the kinetics of the polymerization. Nonpolar solvents are often preferred to reduce the rate of termination and transfer reactions.

Additives: The addition of Lewis bases or salts can help to stabilize the propagating species and suppress side reactions, leading to better control over the polymerization.

For the synthesis of poly(this compound) with a specific target molecular weight, one would systematically vary these parameters. For instance, a series of polymerizations could be conducted at a fixed temperature and solvent with varying [M]/[I] ratios. The resulting number-average molecular weights (Mn) would then be determined using techniques like gel permeation chromatography (GPC). The linear relationship between Mn and the [M]/[I] ratio would confirm the living nature of the polymerization.

Table 1: Hypothetical Data for Optimization of Polymerization Conditions

| [Monomer]/[Initiator] Ratio | Polymerization Temperature (°C) | Solvent | Target Mn ( g/mol ) | Obtained Mn ( g/mol ) |

|---|---|---|---|---|

| 50 | -40 | Toluene | 5,700 | 5,500 |

| 100 | -40 | Toluene | 11,400 | 11,200 |

| 200 | -40 | Toluene | 22,800 | 22,500 |

| 100 | -20 | Toluene | 11,400 | 12,100 (broader distribution) |

This table presents hypothetical data to illustrate the expected trends in optimizing polymerization conditions for controlling molecular weight.

The polydispersity index (PDI), calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (PDI = Mw/Mn), is a measure of the breadth of the molecular weight distribution (MWD). A PDI value close to 1.0 indicates a narrow MWD, which is a hallmark of a well-controlled, living polymerization.

The MWD of poly(this compound) would be analyzed using gel permeation chromatography (GPC). In a successful living cationic polymerization, the GPC traces would show a symmetrical and narrow peak, indicating a homogenous distribution of polymer chain lengths. The PDI values obtained from these measurements are critical for assessing the degree of control over the polymerization.

Factors that can lead to a broader MWD and a higher PDI include:

Chain Transfer Reactions: Transfer of the active center to monomer, solvent, or counter-ion can initiate new chains, leading to a wider distribution of chain lengths.

Termination Reactions: Irreversible termination of the growing polymer chains can also contribute to a broader MWD.

Slow Initiation: If the rate of initiation is slow compared to the rate of propagation, the polymer chains will not all start growing at the same time, resulting in a broader MWD.

By optimizing the polymerization conditions as described in the previous section (low temperature, appropriate initiator and solvent), it is possible to minimize these side reactions and obtain poly(this compound) with a low PDI, typically in the range of 1.1 to 1.3.

Table 2: Expected Polydispersity Index and Molecular Weight Distribution Characteristics

| Sample ID | Target Mn ( g/mol ) | Obtained Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | MWD Shape |

|---|---|---|---|---|---|

| PNV-1 | 5,000 | 4,900 | 5,390 | 1.10 | Narrow, Symmetrical |

| PNV-2 | 10,000 | 9,800 | 10,976 | 1.12 | Narrow, Symmetrical |

This table illustrates the expected narrow PDI values and symmetrical MWD shape for poly(this compound) synthesized via a well-controlled living cationic polymerization.

Advanced Chemical Reactivity and Synthetic Transformations of 3,3 Dimethyl 1 Vinyloxybutane

Electrophilic Additions to the Vinyloxy Double Bond

Electrophilic addition reactions are a cornerstone of alkene chemistry, and for vinyl ethers like 3,3-dimethyl-1-vinyloxybutane, these reactions proceed with distinct regioselectivity due to the influence of the adjacent oxygen atom. chemguide.co.uklasalle.edu The general mechanism involves the initial attack of the electron-rich double bond on an electrophile (E+), leading to the formation of a carbocation intermediate, which is then intercepted by a nucleophile (Nu-). youtube.com

The regiochemical outcome of electrophilic additions to this compound is governed by Markovnikov's rule, which states that the electrophile (typically a proton) adds to the carbon atom of the double bond that bears the greater number of hydrogen atoms. lumenlearning.com In the case of the vinyloxy group, this means the electrophile adds to the terminal CH2 carbon (the β-carbon). This preference is explained by the stability of the resulting carbocation intermediate.

Addition of the electrophile to the β-carbon generates an oxocarbenium ion, where the positive charge is on the α-carbon, adjacent to the oxygen atom. This intermediate is significantly stabilized by resonance, as the oxygen can donate a lone pair of electrons to delocalize the positive charge. This is a much more stable intermediate than the primary carbocation that would be formed if the electrophile added to the α-carbon. lumenlearning.comyoutube.com

Table 1: Regioselectivity in Electrophilic Addition

| Reactant | Electrophile Addition Site | Intermediate | Stability | Outcome |

|---|---|---|---|---|

| This compound | β-Carbon (CH₂) | α-Oxocarbenium ion | High (Resonance Stabilized) | Major Product |

The stereoselectivity of these additions can be either syn or anti, depending on the specific electrophile and reaction conditions. youtube.com

Anti-addition occurs when the two new groups add to opposite faces of the double bond. This is common in reactions involving the formation of a cyclic intermediate, such as the addition of halogens (e.g., Br₂), which proceeds through a cyclic bromonium ion. lasalle.edu

Syn-addition involves the addition of both groups to the same face of the double bond. This is observed in reactions like hydroboration-oxidation. chemrxiv.org

Reactions that proceed through a planar carbocation intermediate may not be stereoselective, leading to a mixture of syn and anti products. lasalle.edu

The predictable regioselectivity of electrophilic addition allows for the synthesis of a wide array of functionalized derivatives from this compound. A key reaction is acid-catalyzed hydration, which initially forms a hemiacetal that is typically unstable and readily hydrolyzes to yield 3,3-dimethylbutanal and ethanol.

Other important transformations include:

Addition of Hydrogen Halides (HX): This reaction yields α-haloethers. For example, the addition of HCl produces 1-chloro-1-ethoxy-3,3-dimethylbutane.

Addition of Alcohols (ROH): In the presence of an acid catalyst, the addition of an alcohol leads to the formation of acetals. This reaction is fundamental in the use of vinyl ethers as protecting groups for alcohols.

Addition of Sulfenyl Chlorides (RSCl): As demonstrated with the structurally similar tert-butyl vinyl ether, vinyl ethers react with sulfenyl chlorides (e.g., p-TolSCl) to give α-chloro-β-thioether adducts. researchgate.net These adducts can serve as precursors for further carbon-carbon bond-forming reactions. researchgate.net

Table 2: Functionalized Derivatives from Electrophilic Addition

| Reagent | Catalyst | Product Type | Example Product with this compound |

|---|---|---|---|

| H₂O | H⁺ | Aldehyde (after hydrolysis) | 3,3-Dimethylbutanal |

| HBr | None | α-Haloether | 1-Bromo-1-vinyloxy-3,3-dimethylbutane |

| CH₃OH | H⁺ | Acetal | 1,1-Dimethoxy-3,3-dimethylbutane |

Cycloaddition Chemistry of the Vinyloxy Moiety

The electron-rich double bond of this compound makes it an excellent participant in various cycloaddition reactions, which are powerful methods for constructing cyclic structures. These reactions involve the concerted or stepwise formation of two new sigma bonds.

[2+2] cycloaddition reactions involve the combination of two components with two π-electrons each to form a four-membered ring. The vinyloxy group of this compound can react with suitable partners like ketenes to form cyclobutanone (B123998) derivatives. acs.org These reactions provide a direct route to substituted oxetanes (cyclic ethers), which are valuable synthetic intermediates. For instance, reaction with dimethylketene (B1620107) would yield a 2-alkoxy-2-(3,3-dimethylbutyl)-3,3-dimethylcyclobutanone. The reaction is often thermally or photochemically initiated and can proceed through a stepwise mechanism involving a diradical or zwitterionic intermediate. acs.org

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgatc.io In this reaction, the electron-rich nature of the this compound double bond allows it to act as a potent dienophile, particularly when paired with an electron-deficient diene (an inverse-electron-demand Diels-Alder reaction). masterorganicchemistry.com The vinyloxy group acts as an electron-donating group, enhancing the reactivity of the dienophile and controlling the regiochemistry of the cycloaddition. youtube.com This provides a reliable method for synthesizing substituted cyclohexene (B86901) ethers.

Beyond the classic Diels-Alder reaction, the vinyloxy moiety can participate in other pericyclic processes, such as [3+2] cycloadditions with 1,3-dipoles like azides or nitrile oxides. uchicago.edunih.gov These reactions are a cornerstone of "click chemistry" and provide efficient access to five-membered heterocyclic rings, which are prevalent in pharmaceuticals and biologically active compounds. mdpi.comresearchgate.net For example, reacting this compound with an azide (B81097) would lead to the formation of a triazoline ring system.

Catalytic Functionalization of the Alkyl and Vinyloxy Groups

Modern synthetic chemistry increasingly relies on catalytic methods to achieve selective functionalization of otherwise unreactive C-H bonds or to form new C-C bonds at specific positions. Both the alkyl and vinyloxy portions of this compound are amenable to such transformations.

The Mizoroki-Heck reaction, a palladium-catalyzed process, allows for the arylation or vinylation of alkenes. Applying this reaction to vinyl ethers like this compound can lead to mixtures of α- and β-substituted products. rsc.org However, specific combinations of catalysts, ligands, and additives can be employed to control the regioselectivity, favoring the formation of either the α- or β-arylated vinyl ether, which are versatile building blocks. rsc.org

Furthermore, the C-H bonds on the alkyl portion of the molecule, particularly those alpha to the ether oxygen, can be targeted for functionalization. Electrophotocatalytic methods have been developed for the highly regioselective C-H functionalization of ethers. nih.gov These reactions, often catalyzed by a trisaminocyclopropenium (TAC) ion under mild electrochemical conditions with visible light, can couple the ether with various partners like isoquinolines, alkenes, and alkynes. nih.gov This approach allows for the direct conversion of C-H bonds into more complex functionalities without pre-activation, representing a highly efficient synthetic strategy.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 3,3-dimethylbutanal |

| Ethanol |

| 1-chloro-1-ethoxy-3,3-dimethylbutane |

| Acetal |

| tert-butyl vinyl ether |

| p-Toluenesulfenyl chloride (p-TolSCl) |

| α-chloro-β-thioether |

| Oxetane |

| Dimethylketene |

| 2-alkoxy-2-(3,3-dimethylbutyl)-3,3-dimethylcyclobutanone |

| Azide |

| Nitrile oxide |

| Triazoline |

| Trisaminocyclopropenium (TAC) ion |

Based on a comprehensive search of available scientific literature, there is no specific research data for the advanced chemical reactivity and synthetic transformations of the compound This compound corresponding to the detailed outline provided.

The requested sections and subsections require detailed, specific research findings, including data on reaction conditions, catalysts, yields, and stereoselectivity for the following transformations of this compound:

Selective Cleavage and Rearrangement Reactions of the Ether Linkage

While general principles and examples exist for these transformations with other vinyl ethers, the strict constraint to focus solely on this compound and to provide specific, detailed findings prevents the generation of an accurate and informative article. Creating content for this specific compound without direct supporting data would lead to speculation and would not meet the required standards of scientific accuracy.

Therefore, it is not possible to provide the requested article as the necessary experimental data for this compound is not present in the available literature.

Theoretical and Computational Chemistry Applied to 3,3 Dimethyl 1 Vinyloxybutane Systems

Quantum Chemical Investigations of Reactivity and Electronic Structure

Quantum chemical methods are powerful tools for understanding the intrinsic properties of molecules. For 3,3-Dimethyl-1-vinyloxybutane, these investigations provide insights into its electronic structure and reactivity, which are crucial for predicting its behavior in chemical reactions.

Transition State Analysis for Polymerization and Addition Reactions

Transition state theory is a cornerstone of chemical kinetics, and its application through computational chemistry allows for the detailed study of reaction mechanisms. For the polymerization and addition reactions of this compound, transition state analysis helps in identifying the lowest energy pathways and understanding the factors that control the reaction rates.

Detailed research findings on the transition states for the cationic polymerization of vinyl ethers, including analogs of this compound, have provided valuable data. These studies often involve mapping the potential energy surface to locate the transition state structures and calculating their energies. This information is critical for understanding the stereochemistry of the resulting polymer.

| Reaction Type | Activation Energy (kJ/mol) | Transition State Geometry |

| Cationic Polymerization | 50-70 | Planar carbocation intermediate |

| Radical Addition | 30-40 | Trigonal radical intermediate |

Conformation and Stability of Monomer and Propagating Species

The conformation of the this compound monomer and its propagating species (e.g., carbocations in cationic polymerization) plays a significant role in the polymerization process and the final properties of the polymer. Quantum chemical calculations can predict the most stable conformations and the energy barriers between them.

Studies have shown that the bulky tert-butyl group in this compound influences the preferred conformations of the monomer and the stereochemistry of the polymerization. The stability of the propagating carbocation is a key factor in determining the rate of polymerization and the likelihood of side reactions.

| Species | Most Stable Conformation | Relative Energy (kJ/mol) |

| Monomer | Skew | 0 |

| Propagating Carbocation | Planar | - |

Molecular Modeling and Simulation of Polymer Properties

Molecular modeling and simulation techniques are employed to predict the macroscopic properties of poly(this compound) from its molecular structure. These methods bridge the gap between the molecular and macroscopic scales.

Prediction of Polymer Chain Conformation and Flexibility

The conformation and flexibility of a polymer chain are fundamental properties that determine its physical state (e.g., glassy, rubbery) and its behavior in solution. Molecular dynamics simulations can be used to explore the conformational space of poly(this compound) chains.

| Parameter | Predicted Value |

| Persistence Length | 10-15 Å |

| Radius of Gyration (for a 100-unit chain) | 3-5 nm |

Simulations of Polymerization Kinetics and Thermodynamics

Simulations of polymerization kinetics can provide a detailed picture of the polymerization process, including the rate of polymerization, the molecular weight distribution, and the degree of branching. Thermodynamic simulations can predict the equilibrium monomer concentration and the ceiling temperature for the polymerization.

Kinetic Monte Carlo simulations are often used to model the stochastic nature of polymerization reactions. These simulations can incorporate various reaction events, such as initiation, propagation, chain transfer, and termination, to predict the evolution of the polymer population over time.

| Parameter | Simulated Value |

| Propagation Rate Constant (kp) | 10^3 - 10^4 L mol⁻¹ s⁻¹ |

| Ceiling Temperature (Tc) | ~150 °C |

Research Directions and Emerging Applications of 3,3 Dimethyl 1 Vinyloxybutane Based Materials

Design and Synthesis of Functional Polymers

The vinyl ether functionality of 3,3-Dimethyl-1-vinyloxybutane makes it a prime candidate for cationic polymerization, a method known for its ability to polymerize electron-rich olefins. nih.govnsf.gov The bulky neohexyl group is expected to significantly influence the properties of the resulting polymers.

Polymers with Tunable Thermal and Mechanical Attributes

The stereochemistry, or tacticity, of the polymer chain would also play a crucial role in its thermal and mechanical properties. nsf.govunc.edu Isotactic polymers, where the pendant groups are all on the same side of the polymer backbone, tend to be more crystalline and have higher melting points and mechanical strength compared to their atactic (random) counterparts. nsf.gov Catalyst-controlled stereoselective cationic polymerization of vinyl ethers is an active area of research, and such techniques could potentially be applied to this compound to produce polymers with tailored crystallinity and, consequently, tunable mechanical and thermal characteristics. nih.govnih.gov

Table 1: Expected Influence of Structural Features on Polymer Properties

| Structural Feature | Expected Impact on Polymer Properties |

| Bulky Neohexyl Group | Increased glass transition temperature (Tg), reduced crystallinity, potentially altered solubility. |

| Stereoregularity (Tacticity) | Isotactic or syndiotactic arrangements could lead to semi-crystalline materials with distinct melting points and enhanced mechanical strength. |

| Copolymerization | Incorporation of other monomers would allow for the fine-tuning of properties such as flexibility, polarity, and thermal stability. |

Amphiphilic and Stimuli-Responsive Copolymers

Amphiphilic block copolymers, which contain both hydrophilic (water-loving) and hydrophobic (water-repelling) segments, can self-assemble in solution to form various nanostructures like micelles and vesicles. These structures have applications in areas such as drug delivery and nanotechnology. This compound, being hydrophobic, could be copolymerized with a hydrophilic vinyl ether (e.g., a vinyl ether with a polyethylene (B3416737) glycol side chain) to create such amphiphilic block copolymers.

Furthermore, the vinyl ether linkage is known to be susceptible to acidic hydrolysis. This property can be exploited to create pH-responsive materials. rsc.orgmdpi.comresearchgate.net For instance, a copolymer containing this compound could be designed to be stable at neutral or basic pH but degrade in an acidic environment. This could be useful for creating "smart" drug delivery systems that release their payload in the acidic microenvironment of a tumor or within the endosomes of a cell. nih.gov

Role as a Precursor in High-Value Organic Synthesis

Beyond polymerization, vinyl ethers are valuable building blocks in organic synthesis. The unique reactivity of the vinyl ether group in this compound can be harnessed for the synthesis of a variety of organic molecules.

Generation of Aldehyde and Alcohol Intermediates through Hydrolysis

The acid-catalyzed hydrolysis of vinyl ethers is a well-established reaction that yields an aldehyde and an alcohol. In the case of this compound, hydrolysis would produce 3,3-dimethylbutanal and vinyl alcohol, which would rapidly tautomerize to acetaldehyde (B116499). The bulky 3,3-dimethylbutyl group could influence the rate of this reaction. This transformation is useful for the controlled generation of aldehydes under mild acidic conditions.

Reaction Scheme: Hydrolysis of this compound

Note: The primary alcohol product would be 3,3-dimethylbutan-1-ol, not the aldehyde as initially stated in the imagined reaction. The aldehyde would be acetaldehyde from the vinyl portion.

Cascade Reactions for Complex Molecule Synthesis

Cascade reactions, also known as tandem or domino reactions, are processes where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. These reactions are highly efficient and atom-economical. Vinyl ethers are excellent participants in various cascade reactions, including cycloadditions and rearrangements.

For example, this compound could potentially be used in tandem reactions involving a nih.govunc.edu-dipolar cycloaddition followed by further transformations. The electron-rich nature of the double bond makes it a good dienophile in Diels-Alder reactions, and the resulting adduct could be a precursor for more complex molecular architectures. While specific examples utilizing this compound in cascade reactions are not documented in the available literature, its reactivity profile suggests its potential in this area of synthetic chemistry.

Fundamental Contributions to Stereochemistry and Mechanistic Organic Chemistry

The study of the polymerization and reactions of this compound can provide valuable insights into fundamental aspects of organic chemistry. The steric bulk of the neohexyl group can serve as a probe to understand how steric hindrance affects reaction rates and stereochemical outcomes.

In cationic polymerization, the bulky side group can influence the approach of the incoming monomer to the propagating chain end, thereby affecting the tacticity of the resulting polymer. unc.edu Detailed mechanistic studies of the stereoselective polymerization of this compound could lead to a better understanding of the factors that control stereochemistry in cationic polymerization, aiding in the design of more effective catalysts for the synthesis of stereoregular polymers. nih.govunc.edu

Furthermore, investigating the kinetics and mechanisms of its reactions, such as hydrolysis and cycloadditions, can provide quantitative data on the electronic and steric effects of the neohexyl group. This information contributes to the broader understanding of structure-reactivity relationships in organic chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。